3-carboxy-4-hydroxybenzenesulfonate;4-(dimethylamino)benzenediazonium
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Overview
Description
Benzenediazonium, 4-(dimethylamino)-, salt with 2-hydroxy-5-sulfobenzoic acid (1:1) is a diazonium salt that is commonly used in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The diazonium group in this compound is highly reactive, allowing it to participate in a wide range of chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 4-(dimethylamino)-, salt with 2-hydroxy-5-sulfobenzoic acid (1:1) typically involves the diazotization of 4-(dimethylamino)aniline. This process is carried out by treating the aniline derivative with nitrous acid, which is usually generated in situ from sodium nitrite and hydrochloric acid. The reaction is conducted at low temperatures to ensure the stability of the diazonium salt. The resulting diazonium salt is then combined with 2-hydroxy-5-sulfobenzoic acid to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to maintain the stability of the diazonium salt and to ensure high yields. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 4-(dimethylamino)-, salt with 2-hydroxy-5-sulfobenzoic acid (1:1) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and cyanides (e.g., NaCN). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are commonly used as coupling partners. The reactions are usually conducted in alkaline or neutral conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an aniline derivative.
Major Products Formed
Substitution Reactions: Halogenated, hydroxylated, or cyanated aromatic compounds.
Coupling Reactions: Azo dyes with various colors and properties.
Reduction Reactions: 4-(dimethylamino)aniline.
Scientific Research Applications
Benzenediazonium, 4-(dimethylamino)-, salt with 2-hydroxy-5-sulfobenzoic acid (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various aromatic compounds and dyes.
Biology: Employed in the labeling of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenediazonium, 4-(dimethylamino)-, salt with 2-hydroxy-5-sulfobenzoic acid (1:1) involves the reactivity of the diazonium group. The diazonium group is highly electrophilic, allowing it to react with various nucleophiles. In coupling reactions, the diazonium group forms a bond with the nucleophilic site on the coupling partner, resulting in the formation of an azo compound. In substitution reactions, the diazonium group is replaced by the nucleophile, forming a new aromatic compound.
Comparison with Similar Compounds
Benzenediazonium, 4-(dimethylamino)-, salt with 2-hydroxy-5-sulfobenzoic acid (1:1) can be compared with other diazonium salts, such as:
Benzenediazonium chloride: Less stable and more prone to decomposition.
Benzenediazonium tetrafluoroborate: More stable and easier to handle.
Benzenediazonium sulfate: Similar stability but different solubility properties.
The uniqueness of Benzenediazonium, 4-(dimethylamino)-, salt with 2-hydroxy-5-sulfobenzoic acid (1:1) lies in its combination of stability and reactivity, making it a versatile reagent in various chemical transformations.
Properties
CAS No. |
124737-31-1 |
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Molecular Formula |
C15H15N3O6S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-carboxy-4-hydroxybenzenesulfonate;4-(dimethylamino)benzenediazonium |
InChI |
InChI=1S/C8H10N3.C7H6O6S/c1-11(2)8-5-3-7(10-9)4-6-8;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h3-6H,1-2H3;1-3,8H,(H,9,10)(H,11,12,13)/q+1;/p-1 |
InChI Key |
OWVHHXKGBMBZIY-UHFFFAOYSA-M |
SMILES |
CN(C)C1=CC=C(C=C1)[N+]#N.C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)O)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[N+]#N.C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)O)O |
Origin of Product |
United States |
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